1,2-Ethanediol, 1-(2-furanyl)-, (1R)-
Overview
Description
“1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” is a chemical compound with the molecular formula C6H8O3 . It is also known as 2-(D-glycerol -1,2-dihydroxyethyl) furan . This compound is a natural product found in Actinosynnema pretiosum .
Molecular Structure Analysis
The molecular structure of “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” can be represented by the InChI string:InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2
. This indicates that the compound has a furan ring attached to a 1,2-ethanediol group. The molecular weight of the compound is 128.13 g/mol . Physical And Chemical Properties Analysis
The compound “1,2-Ethanediol, 1-(2-furanyl)-, (1R)-” has a molecular weight of 128.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 128.047344113 g/mol . The topological polar surface area of the compound is 53.6 Ų .Scientific Research Applications
Carbohydrate Derivative and Synthesis Intermediate
1,2-Ethanediol, 1-(2-furanyl)-, (1R)-, also known as 2-(1,2-dihydroxyethyl)-furan, serves as a carbohydrate derivative and chiral furan diol, important for carbohydrate and natural product syntheses. It is a by-product from the acid-catalyzed dehydration of D-hexoses, with improved yields when Hg(II) salts are used. This compound has potential applications as a biofuel source when derived from cellulose, and its synthesis involves acid-catalyzed dehydration reactions on advanced carbohydrate intermediates to avoid racemization and isomer formation issues (Yu & O'Doherty, 2009).
Physical Properties and Handling
The physical properties of 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- include a boiling point of 83–85 °C at 0.01 Torr and solubility in various organic solvents. It is noted for its ability to form a stable endo-peroxide with singlet oxygen and can be polymerized under acidic conditions. Due to potential irritations upon exposure, handling precautions recommend using a fume hood. It can be purified through distillation at reduced pressure and silica gel chromatography (Yu & O'Doherty, 2009).
Biocatalysis and Organic Synthesis
Research into asymmetric conversion and chemoenzymatic synthesis has shown the versatility of ethanediol derivatives in organic synthesis. Candida parapsilosis SYB-1, for instance, was identified as a biocatalyst for the preparation of optically active 1-phenyl-1,2-ethanediol, highlighting the compound's role in producing chiral building blocks. These findings underscore the significance of 1,2-Ethanediol derivatives in facilitating enantioselective biosynthesis, which is crucial for developing pharmaceutical intermediates and fine chemicals (Nie Yao, 2003).
Molecular Interactions and Crystal Structure
Investigations into the molecular interactions and crystal structure of related ethanediol compounds, such as 1-phenyl-1,2-ethanediol, reveal insights into hydrogen bonding and supramolecular network formation. These studies contribute to understanding the compound's behavior in crystalline forms, which is beneficial for designing materials with specific properties (Bikas, Emami, & Kozakiewicz, 2019).
properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOKWRRCVPEJS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447941 | |
Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
CAS RN |
14086-08-9 | |
Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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